3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine class It is characterized by a four-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one typically involves the reaction of benzylamine with 4-ethylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as chloroacetyl chloride, under basic conditions to yield the azetidinone ring. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohol derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted azetidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and probes.
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-benzyl-4-phenylazetidin-2-one
- 3-Amino-1-benzyl-4-(4-methylphenyl)azetidin-2-one
- 3-Amino-1-benzyl-4-(4-chlorophenyl)azetidin-2-one
Uniqueness
3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O/c1-2-13-8-10-15(11-9-13)17-16(19)18(21)20(17)12-14-6-4-3-5-7-14/h3-11,16-17H,2,12,19H2,1H3 |
InChI Key |
NQPHOLVDESXGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N |
Origin of Product |
United States |
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